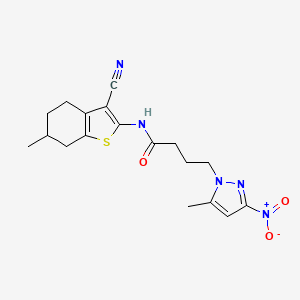![molecular formula C19H11ClF3NO2S2 B14998899 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B14998899.png)
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is a complex organic compound known for its unique chemical structure and properties. This compound features a phenothiazine core, which is a tricyclic structure, substituted with a 4-chlorophenylsulfonyl group and a trifluoromethyl group. These substitutions impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable electrophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenothiazine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is largely dependent on its chemical structure. The phenothiazine core can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound, lacking the trifluoromethyl and sulfonyl groups.
Chlorpromazine: A phenothiazine derivative with a chlorine substituent.
Trifluoperazine: A phenothiazine derivative with a trifluoromethyl group.
Uniqueness
10-[(4-chlorophenyl)sulfonyl]-2-(trifluoromethyl)-10H-phenothiazine is unique due to the combination of its trifluoromethyl and sulfonyl groups. These substitutions confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and industrial utility .
属性
分子式 |
C19H11ClF3NO2S2 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC 名称 |
10-(4-chlorophenyl)sulfonyl-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C19H11ClF3NO2S2/c20-13-6-8-14(9-7-13)28(25,26)24-15-3-1-2-4-17(15)27-18-10-5-12(11-16(18)24)19(21,22)23/h1-11H |
InChI 键 |
SAIOGYNYSKZBPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B14998819.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide](/img/structure/B14998823.png)
![3-[(3,5-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14998825.png)
![N-(4-fluorobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B14998829.png)
![N-[(5-methylthiophen-2-yl)methyl]heptan-1-amine](/img/structure/B14998838.png)
![Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoate](/img/structure/B14998841.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998850.png)
![ethyl 6-(4-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998852.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B14998853.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide](/img/structure/B14998859.png)
![Ethyl 4-(3-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14998864.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14998895.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B14998905.png)
